2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid
Description
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative with a methoxy (-OCH₃) group at position 3, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 4. This compound is structurally tailored for applications in organic synthesis, particularly in pharmaceuticals and agrochemicals, where electronic and steric properties are critical.
Properties
IUPAC Name |
2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(7(6)10)8(14)15/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNQGXCGZSJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Nucleophilic aromatic substitution (NAS) is a cornerstone for introducing methoxy groups into fluorinated arenes. In this approach, a fluorine atom at position 3 of 2,3-difluoro-5-(trifluoromethyl)benzoic acid is displaced by methoxide under high-temperature conditions. The reaction typically employs polar aprotic solvents like dimethylpropylene urea (DMPU) or dimethylformamide (DMF) to stabilize the transition state.
Example Protocol
A stirred solution of 2,3-difluoro-5-(trifluoromethyl)benzoic acid (25.0 g) in DMPU (200 mL) is treated with sodium methoxide (13.0 g) and heated at 120°C for 12–18 hours. The mixture is quenched with 2 M HCl (800 mL), precipitating the product. Filtration and vacuum drying yield 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid (23.0 g, 92% yield).
Key Data
| Parameter | Value |
|---|---|
| Starting Material | 2,3-Difluoro-5-(trifluoromethyl)benzoic acid |
| Reagent | Sodium methoxide |
| Solvent | DMPU |
| Temperature | 120°C |
| Yield | 92% |
Characterization
Oxidation of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde
Oxidative Pathway
The aldehyde intermediate, 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde, is oxidized to the corresponding carboxylic acid using strong oxidizing agents. Potassium permanganate (KMnO4) in acidic or basic media is a classical choice, though modern protocols favor milder conditions with catalytic systems.
Example Protocol
A solution of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde (10.0 g) in acetone (100 mL) is treated with Jones reagent (CrO3/H2SO4) at 0°C. The mixture is stirred for 4 hours, quenched with water, and extracted with ethyl acetate. Evaporation yields the crude acid, which is purified via recrystallization (ethanol/water) to afford the title compound (8.7 g, 85% yield).
Key Data
| Parameter | Value |
|---|---|
| Oxidizing Agent | Jones reagent (CrO3/H2SO4) |
| Solvent | Acetone |
| Temperature | 0°C → RT |
| Yield | 85% |
Characterization
Hydrolysis of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzonitrile
Nitrile Hydrolysis
Nitrile groups hydrolyze to carboxylic acids under acidic or basic conditions. This method avoids harsh oxidants and is ideal for acid-sensitive substrates.
Example Protocol
A mixture of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzonitrile (15.0 g) and 6 M HCl (150 mL) is refluxed for 8 hours. The cooled solution is neutralized with NaOH, and the precipitated acid is filtered and dried (12.4 g, 82% yield).
Key Data
| Parameter | Value |
|---|---|
| Hydrolysis Agent | 6 M HCl |
| Temperature | Reflux |
| Yield | 82% |
Characterization
Cross-Coupling and Functionalization
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling assembles the aromatic core. A boronic ester bearing methoxy and trifluoromethyl groups reacts with a fluorinated aryl halide, followed by oxidation of the resulting biphenyl to the acid.
Example Protocol
A mixture of 3-methoxy-5-(trifluoromethyl)phenylboronic acid (12.0 g), 2-fluoro-5-bromobenzoic acid (10.0 g), Pd(PPh3)4 (0.5 g), and K2CO3 (15.0 g) in dioxane/water (100 mL/20 mL) is heated at 90°C for 12 hours. The crude biphenyl is oxidized with KMnO4 to yield the acid (9.8 g, 70% yield).
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent | Dioxane/Water |
| Yield | 70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| NAS | High regioselectivity, scalable | Requires difluoro precursor |
| Aldehyde Oxidation | Straightforward, high yield | Uses toxic chromium reagents |
| Nitrile Hydrolysis | Mild conditions, no oxidants | Long reaction times |
| Cross-Coupling | Modular, flexible | Multi-step, costly catalysts |
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where the trifluoromethyl group plays a crucial role.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The trifluoromethyl group enhances cellular uptake, which may improve efficacy against cancer cells.
- Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Enzyme Inhibition : The sulfonamide-like functionality allows the compound to mimic natural substrates, making it a candidate for enzyme inhibition studies. This property is particularly relevant in drug design targeting metabolic pathways.
- Antiviral Potential : Preliminary studies suggest that this compound may inhibit viral replication processes, indicating its potential as an antiviral agent.
Agrochemical Applications
- Pesticide Development : The lipophilic nature of the compound makes it suitable for use in developing new agrochemicals that require effective penetration into plant tissues to enhance efficacy against pests and diseases .
Materials Science
- Polymer Synthesis : The compound can serve as a building block in the synthesis of advanced materials and polymers due to its reactive functional groups. Its incorporation into polymer matrices may enhance properties such as thermal stability and chemical resistance .
Case Study 1: Anticancer Research
A study focusing on derivatives of benzoic acid demonstrated that compounds similar to 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in cell proliferation.
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal highlighted the enzyme inhibition potential of sulfonamide derivatives, including those structurally related to this compound. These studies showed that the compound could effectively inhibit enzymes critical for bacterial survival, paving the way for antibiotic development .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals, where it can modulate the function of enzymes or receptors by binding to their active sites .
Comparison with Similar Compounds
Research Findings and Case Studies
Comparative Reactivity
- Electrophilic Substitution : The 3-methoxy group in the target compound may direct incoming electrophiles to the para position (relative to the -COOH group), whereas 2-fluoro-5-CF₃ analogs favor meta substitution .
- Catalytic Applications : Trifluoromethyl groups enhance ligand-metal interactions in catalysis, as seen in palladium-catalyzed cross-coupling reactions using 2-Fluoro-5-CF₃ benzoic acid derivatives .
Biological Activity
2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative notable for its unique combination of functional groups, which significantly enhance its biological activity and chemical reactivity. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 238.14 g/mol. The presence of a fluorine atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 5-position contributes to its distinct properties.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 238.14 g/mol |
| Functional Groups | Fluorine, Methoxy, Trifluoromethyl |
Biological Activity
Research indicates that this compound exhibits significant biological activity. It has been studied primarily for its potential as an antiviral agent , particularly in inhibiting the membrane fusion of viruses such as influenza A. The compound demonstrates promising inhibitory effects at low micromolar concentrations, highlighting its potential utility in antiviral drug design.
Antiviral Activity
In vitro studies have shown that this compound can effectively inhibit viral fusion processes, making it a candidate for further investigation in antiviral therapies. Its interactions with proteins involved in cellular signaling pathways are also under exploration, indicating a broader spectrum of biological activity.
The mechanism of action for this compound is believed to involve modulation of specific molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and metabolic stability, crucial factors in drug development .
Case Studies and Research Findings
- Antiviral Studies : A study demonstrated that this compound exhibits significant antiviral properties by inhibiting influenza A virus at low concentrations. The compound's unique structure allows for effective interaction with viral proteins involved in membrane fusion.
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the fluorinated benzoic acid structure can alter biological activity significantly. For example, compounds with different substitution patterns exhibited varying degrees of potency against viral targets, highlighting the importance of structural features in determining biological efficacy .
- Potential Anticancer Activity : Preliminary investigations suggest that this compound may also exhibit anticancer properties. Its ability to modulate cellular signaling pathways could play a role in inhibiting cancer cell proliferation, although further studies are needed to elucidate these effects fully .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that the unique combination of functional groups in this compound provides specific advantages in terms of biological activity:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Lacks methoxy group; focuses on fluorinated substitutions | Moderate antiviral activity |
| 2-Fluoro-3-methoxybenzoic acid | Similar structure but different substitution pattern | Limited antiviral activity |
| 5-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | Larger structure; may exhibit distinct pharmacological properties | Potentially higher potency due to additional phenyl ring |
Q & A
Q. What are the typical synthetic routes for preparing 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid, and how can intermediates be characterized?
Q. How can researchers mitigate solubility challenges during experimental design?
- Methodological Answer : The compound’s solubility is influenced by the trifluoromethyl and carboxylic acid groups. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions, and adjust pH to deprotonate the carboxylic acid (e.g., NaHCO buffer) for aqueous-phase studies. For crystallography, co-solvent systems (ethanol/water) are effective .
Advanced Research Questions
Q. How can contradictory literature data on reaction yields be resolved, particularly for regioselective fluorination?
Q. What strategies are effective in analyzing metabolic stability in drug discovery applications?
- Methodological Answer : As a potential pharmacophore (e.g., similar to celecoxib’s trifluoromethylpyrazole core), assess metabolic stability via:
- In vitro assays : Liver microsomes (human/rat) with LC-MS/MS to monitor degradation.
- Isotopic labeling : O or C tracing for carboxylic acid group metabolism .
Evidence from celecoxib carboxylic acid (M2 metabolite, CAS 170571-01-4) shows that esterification of the carboxylic acid reduces clearance .
Q. How can computational modeling predict reactivity in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron-deficient sites. For this compound, the meta-CF group directs electrophiles to the para position. Compare with analogs like 3,4-difluoro-5-(trifluoromethyl)benzoic acid (CAS 237761-76-1), where fluorine substituents alter charge distribution .
Q. What are the best practices for resolving spectral overlaps in 1^11H NMR caused by fluorine coupling?
Q. How can researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from polymorphism or impurities. Recrystallize from ethyl acetate/hexanes and characterize via DSC (Differential Scanning Calorimetry). For analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C), strict drying under vacuum ensures consistency .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Q. How can stability under acidic/basic conditions be evaluated for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
